molecular formula C6H8N4O B13196524 {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine

{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine

Cat. No.: B13196524
M. Wt: 152.15 g/mol
InChI Key: GDTAFXWMMNFGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine (CAS 2059987-46-9) is a versatile furopyrimidine-based building block in medicinal chemistry and drug discovery research. The furopyrimidine scaffold is a privileged structure in pharmaceutical research, known for its significant biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutics, particularly in the field of oncology. Researchers have utilized analogous furopyrimidine derivatives to create potent Epidermal Growth Factor Receptor (EGFR) inhibitors, which are important targets in anticancer drug development . The structural framework is also ideally suited for participation in Diels–Alder reactions, enabling the synthesis of complex tricyclic compounds for further pharmacological exploration . With a molecular formula of C6H8N4O and a molecular weight of 152.15, this reagent provides researchers with a multifunctional handle for heterocyclic compound synthesis . It is critical to handle this material with care; it is classified with the signal word "Danger" and carries hazard statements H301 (toxic if swallowed) and H314 (causes severe skin burns and eye damage) . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5,7-dihydrofuro[3,4-d]pyrimidin-2-ylhydrazine

InChI

InChI=1S/C6H8N4O/c7-10-6-8-1-4-2-11-3-5(4)9-6/h1H,2-3,7H2,(H,8,9,10)

InChI Key

GDTAFXWMMNFGCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CO1)NN

Origin of Product

United States

Synthetic Methodologies for 5h,7h Furo 3,4 D Pyrimidin 2 Yl Hydrazine

Precursor Design and Building Block Elaboration

The initial phase in the synthesis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is centered on the design and preparation of essential precursors. This involves the synthesis of the core furo[3,4-d]pyrimidine (B15215042) intermediate, which serves as the scaffold for the final molecule. A critical aspect of this stage is the introduction of appropriate functional groups that will facilitate the subsequent attachment of the hydrazine (B178648) moiety.

Synthesis of Key Furo[3,4-d]pyrimidine Core Intermediates

The construction of the furo[3,4-d]pyrimidine core is a foundational step. A common strategy involves the synthesis of a 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This intermediate can then be subjected to chlorination to produce a more reactive species suitable for further functionalization. The synthesis of related furo[2,3-d]pyrimidinone and pyrrolo[3,4-d]pyrimidine derivatives often follows similar multi-step pathways, which can be adapted for the furo[3,4-d]pyrimidine system. nih.govrsc.org

A plausible approach to the furo[3,4-d]pyrimidine core begins with the formation of a substituted furan (B31954) precursor, which is then elaborated to include the pyrimidine (B1678525) ring. The specific stereochemistry and substitution pattern of the furan ring are critical for the desired final product.

Strategies for Introduction of the Hydrazine Functionality

The introduction of the hydrazine group is typically achieved in the final steps of the synthesis to avoid potential side reactions with this highly reactive functional group. The most common and effective strategy is the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine hydrate (B1144303). A chloro group at the 2-position of the pyrimidine ring is an excellent leaving group for this purpose.

The synthesis of a 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine (B2930026) intermediate is therefore a key objective. This intermediate can be prepared from a corresponding hydroxypyrimidine (or its tautomeric pyrimidinone) precursor through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a standard and widely used method in pyrimidine chemistry.

Cyclization Reactions in the Construction of the Furo[3,4-d]pyrimidine Scaffold

The formation of the bicyclic furo[3,4-d]pyrimidine scaffold relies on cyclization reactions that form either the pyrimidine or the furan ring onto a pre-existing monocyclic partner. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Approaches to Pyrimidine Ring Formation

The construction of the pyrimidine ring often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. In the context of the furo[3,4-d]pyrimidine system, a suitably substituted furan bearing two carbonyl groups or their synthetic equivalents in a 1,3-relationship would be the required precursor. The Biginelli reaction and its variations are well-established methods for the synthesis of dihydropyrimidines and can be adapted for the construction of fused pyrimidine systems. nih.govmdpi.com

Alternative approaches include the cyclization of aminofuran precursors with reagents that provide the remaining atoms of the pyrimidine ring. For instance, an aminofuran carboxylate could be reacted with a source of the N-C-N fragment of the pyrimidine ring.

Methodologies for Furan Ring Annulation

Conversely, the furan ring can be constructed onto a pre-formed pyrimidine ring. This approach would start with a pyrimidine derivative bearing appropriate functional groups at the 4 and 5 positions that can be elaborated into the furan ring. For example, a pyrimidine with adjacent hydroxymethyl and formyl groups could undergo an intramolecular cyclization to form the fused furan ring. However, the synthesis of such pyrimidine precursors can be complex.

Nucleophilic Substitution Pathways for Hydrazine Attachment

The final and crucial step in the synthesis of this compound is the attachment of the hydrazine group. This is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.

A key intermediate for this reaction is a 2-chloro-5,7-dihydrofuro[3,4-d]pyrimidine. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The reaction of this chloro-derivative with hydrazine hydrate, typically in a suitable solvent such as ethanol (B145695) or N,N-dimethylformamide, leads to the displacement of the chloride ion by the hydrazinyl group. nih.govgoogle.com The reaction conditions, such as temperature and reaction time, can be optimized to ensure complete conversion and minimize the formation of by-products. The general reactivity of 2-chloropyrimidines with amine nucleophiles is well-documented and provides a strong basis for this synthetic step. nih.govresearchgate.net

An analogous reaction is the displacement of a 4-chloro group on a pyrido[3,4-d]pyrimidine (B3350098) with various nucleophiles, which proceeds efficiently. nih.gov This further supports the feasibility of the proposed nucleophilic substitution on the furo[3,4-d]pyrimidine core.

The following table summarizes the key reaction types involved in the synthesis:

Reaction Type Description Reagents/Conditions
Pyrimidine SynthesisCyclocondensation to form the dihydropyrimidine (B8664642) ring.1,3-dicarbonyl compound, urea/thiourea, acid or base catalyst
ChlorinationConversion of a pyrimidinone to a chloropyrimidine.Phosphorus oxychloride (POCl₃)
Nucleophilic SubstitutionDisplacement of a chloro group by hydrazine.Hydrazine hydrate, ethanol or DMF

The following table outlines a plausible synthetic pathway:

Step Starting Material Reaction Product
1Substituted furan derivativeCyclocondensation with urea5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
25,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dioneDichlorination2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine
32,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidineSelective hydrazinolysisThis compound

It is important to note that the selective reaction of hydrazine at the 2-position over the 4-position in the dichloro intermediate would need to be carefully controlled, potentially through manipulation of reaction conditions or the use of protecting groups.

Tandem Reactions and One-Pot Synthetic Protocols for this compound

A plausible and efficient one-pot strategy for the synthesis of this compound would likely involve a two-stage process within the same reaction vessel. The initial stage would focus on the construction of the furo[3,4-d]pyrimidine core, followed by the introduction of the hydrazine moiety at the 2-position.

Stage 1: Formation of a 2-Substituted Furo[3,4-d]pyrimidine Intermediate

The construction of the fused ring system can be achieved through various multicomponent reactions. A common approach involves the condensation of a substituted furan with a pyrimidine precursor. For instance, a 2-thioxo- or 2-chloro-substituted furo[3,4-d]pyrimidine can be synthesized as a key intermediate. The reaction of a suitable 3,4-diformylfuran or its equivalent with thiourea or urea, followed by subsequent functional group manipulation, can lead to the desired heterocyclic core.

Stage 2: In-situ Hydrazinolysis

Following the formation of the 2-substituted intermediate, typically a 2-chloro or 2-methylthio derivative, hydrazine hydrate can be added directly to the reaction mixture. The nucleophilic hydrazine will then displace the leaving group at the 2-position to yield the final product, this compound.

Microwave irradiation has emerged as a powerful tool to accelerate such tandem reactions. nih.gov By using microwave energy, reaction times can be significantly reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles.

Below is a representative table outlining a potential one-pot synthesis based on analogous reactions found in the literature for similar fused pyrimidine systems.

StepReactantsReagents/ConditionsIntermediate/Product
1 3,4-diformylfuran, ThioureaAcid or base catalyst, Solvent (e.g., Ethanol), Heat or Microwave2-thioxo-5H,7H-furo[3,4-d]pyrimidine
2 In-situ generated 2-thioxo intermediateHydrazine hydrate, Reflux or MicrowaveThis compound

This one-pot approach streamlines the synthesis, making it a more attractive method compared to traditional multi-step procedures.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for heterocyclic compounds to minimize environmental impact. researchgate.net The synthesis of this compound can be made more environmentally benign by considering several key aspects.

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. A significant green improvement is the use of water as a reaction medium. rsc.org For the synthesis of the furo[3,4-d]pyrimidine core, multicomponent reactions have been successfully carried out in aqueous media, often with the aid of a catalyst to promote the reaction. nih.gov Ethanol is another greener alternative to more hazardous solvents.

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. For the construction of the furo[3,4-d]pyrimidine skeleton, solid acid catalysts or reusable metal catalysts can be employed. For instance, a one-pot, three-component synthesis of furo[2,3-d]pyrimidine (B11772683) derivatives has been reported using the environmentally benign and reusable catalyst ZrOCl2·8H2O in water. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a prominent green technology that can significantly reduce energy consumption by shortening reaction times. researchgate.netchemrxiv.org This technique has been successfully applied to the one-pot synthesis of various fused pyrimidine derivatives and is highly applicable to the synthesis of the target compound. nih.gov

Atom Economy: One-pot and multicomponent reactions inherently improve atom economy by reducing the number of synthetic steps and the need for purification of intermediates. By carefully designing the synthetic route to this compound, the incorporation of most of the atoms from the starting materials into the final product can be maximized.

The following table summarizes green chemistry considerations for the synthesis of the target compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing one-pot synthesis to minimize waste generation.
Atom Economy Utilizing multicomponent reactions to maximize the incorporation of starting materials.
Less Hazardous Chemical Syntheses Using less toxic reagents and intermediates.
Designing Safer Chemicals The target molecule itself is for research, not direct use.
Safer Solvents and Auxiliaries Employing water or ethanol as solvents instead of chlorinated hydrocarbons. rsc.org
Design for Energy Efficiency Utilizing microwave irradiation to reduce reaction times and energy consumption. researchgate.netchemrxiv.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the furan and pyrimidine precursors.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps through one-pot synthesis.
Catalysis Using recyclable and environmentally benign catalysts like ZrOCl2·8H2O. nih.gov
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the compound.
Real-time analysis for Pollution Prevention Monitoring reaction progress to prevent byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reaction conditions (e.g., solvent, temperature) to minimize risks.

By integrating these green chemistry principles, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Chemical Reactivity and Derivatization of 5h,7h Furo 3,4 D Pyrimidin 2 Yl Hydrazine

Transformations at the Hydrazine (B178648) Moiety

The hydrazine group is a potent nucleophile and serves as a primary site for derivatization, allowing for the introduction of a wide array of functional groups and the construction of new heterocyclic rings.

The nitrogen atoms of the hydrazine moiety readily react with electrophilic acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, leads to the formation of the corresponding acylhydrazide derivatives. These reactions are fundamental for extending the molecular framework. For instance, reaction with chloroacetyl chloride introduces a reactive chloromethyl group that can be used for further substitutions. imist.ma

Alkylation of similar hydrazino-pyrimidine systems has been achieved using reagents like propargyl bromide in the presence of a base, such as potassium carbonate, to yield N-alkylated products. imist.ma These functionalization reactions are crucial for modifying the compound's properties and for providing precursors for more complex molecular architectures.

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.gov The reaction of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine with various aromatic or aliphatic aldehydes, typically catalyzed by a small amount of acid, would yield a series of N-{[5H,7H-furo[3,4-d]pyrimidin-2-yl]imino}methyl derivatives (hydrazones). imist.manih.gov

These hydrazone linkages are not merely simple derivatives; they are versatile intermediates for further cyclization reactions and are often investigated for their own biological activities. nih.govresearchgate.net The formation is generally high-yielding and proceeds under mild conditions.

Table 1: Examples of Hydrazone Formation from Heterocyclic Hydrazines This table is illustrative of typical reactions for hydrazone synthesis.

Hydrazine Precursor Aldehyde/Ketone Reaction Conditions Product Type Reference
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Aromatic Aldehydes Acetic Acid, Reflux Aryl-hydrazone imist.ma
5-Hydrazinyl-1,2,4-triazole-3-thiol 2-Hydroxybenzaldehyde Ethanol (B145695), Reflux Schiff Base (Hydrazone) nih.gov
Isoniazid (Pyridine-4-carbohydrazide) Furanyl Aldehydes Mechanochemical Grinding Furanyl-hydrazone nih.gov

The hydrazone and acylhydrazide derivatives of this compound are key precursors for synthesizing more complex fused heterocyclic systems through cycloaddition and cyclocondensation reactions.

Triazoles: The formation of a fused triazole ring is a common derivatization strategy. For example, reacting a hydrazino-pyrimidine with carbon disulfide in the presence of a base like pyridine (B92270) can lead to the formation of a thione-substituted triazolopyrimidine. nih.gov Oxidative cyclization of the hydrazone derivatives using reagents such as ferric chloride can also yield fused Current time information in Oskarshamn, SE.rsc.orgresearchgate.nettriazolo[4,3-c]pyrimidine systems. imist.manih.gov Another pathway involves the reaction of the hydrazine with triethyl orthoformate, leading to an intermediate that cyclizes to form a triazolopyrimidine ring. researchgate.net

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically begins with the acylation of the hydrazine moiety to form a diacylhydrazine intermediate. nih.gov This intermediate can then be cyclized using a variety of dehydrating agents, such as phosphorus oxychloride or polyphosphoric acid, to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov This method allows for the introduction of two different substituents onto the oxadiazole ring, one from the furo[3,4-d]pyrimidine (B15215042) scaffold and the other from the acylating agent. nih.gov

Table 2: Cyclization Reactions of Hydrazine Derivatives This table illustrates common cyclization pathways for forming triazole and oxadiazole rings from hydrazine precursors.

Starting Material Reagent(s) Product Ring System Reference
Hydrazino-pyrimidine Carbon Disulfide, Pyridine Triazolo-pyrimidine-thione nih.gov
Hydrazone derivative Ferric Chloride Fused Triazolo-pyrimidine imist.manih.gov
Acylhydrazide Phosphorus Oxychloride 1,3,4-Oxadiazole nih.gov
Hydrazino-pyrimidine Acetic Anhydride Fused Triazolo-pyrimidine researchgate.net

Reactivity of the Furo[3,4-d]pyrimidine Core

The fused furo[3,4-d]pyrimidine nucleus possesses its own distinct reactivity, influenced by the electron-donating nature of the furan (B31954) ring and the electron-deficient character of the pyrimidine (B1678525) ring.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more common, particularly if a good leaving group (like a halogen) is present on the pyrimidine ring. For instance, in the related pyrido[3,4-d]pyrimidine (B3350098) system, a chloro group at the C4 position is readily displaced by various nucleophiles, including amines, phenols, and thiols. nih.gov It is plausible that a halogenated derivative of this compound would exhibit similar reactivity, allowing for substitution at the pyrimidine core.

Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is rare and typically requires harsh conditions and strongly activating groups. rsc.org However, the fused furan ring is electron-rich and could potentially undergo electrophilic attack. In a related furoxano[3,4-d]pyrimidine system, reaction with electron-rich arenes occurred at the C-7 position, suggesting this as a potential site for electrophilic substitution. researchgate.net The outcome of such reactions is highly dependent on the specific reagents and reaction conditions.

The fused ring system can undergo ring-opening reactions under certain conditions, providing pathways to different heterocyclic structures.

Ring-Opening: The furan moiety is susceptible to ring-opening. Studies on the isomeric furo[2,3-d]pyrimidines have shown that the furyl ring can be opened under basic conditions. rsc.org This process can lead to the formation of complex intermediates that can be trapped or can rearrange to form new ring systems. rsc.org Such pathways could potentially be exploited for the synthesis of novel pyrimidine derivatives from the furo[3,4-d]pyrimidine core.

Rearrangements: Condensed pyrimidine systems are known to undergo rearrangements, most notably the Dimroth rearrangement. nih.gov This rearrangement involves the isomerization of heterocycles through a process of ring opening and re-closure, effectively transposing heteroatoms within the ring system. nih.gov For example, Current time information in Oskarshamn, SE.rsc.orgresearchgate.nettriazolo[4,3-c]pyrimidine derivatives, which can be formed from hydrazinopyrimidines, have been shown to rearrange spontaneously or under acid catalysis to the more stable Current time information in Oskarshamn, SE.rsc.orgresearchgate.nettriazolo[1,5-c]pyrimidine isomers. nih.gov It is conceivable that derivatives of this compound could undergo similar skeletal transformations.

Oxidation and Reduction Chemistry of the Furo[3,4-d]pyrimidine System

The redox chemistry of the furo[3,4-d]pyrimidine scaffold is dictated by the distinct electronic characters of its constituent rings. The furan ring is inherently electron-rich and generally susceptible to oxidation, while the pyrimidine ring is electron-deficient, making it the more likely site for reduction.

Reduction: The reduction of the furo[3,4-d]pyrimidine core has been demonstrated, primarily focusing on the saturation of the furan portion of the molecule. Catalytic hydrogenation serves as an effective method to transform the planar, aromatic furan ring into its saturated tetrahydrofuran (B95107) analogue. For instance, furo[3,4-d]pyrimidine-2,4-diones have been successfully hydrogenated to yield the corresponding 5,7-dihydro- and fully saturated tetrahydrofuro[3,4-d]pyrimidine-2,4-diones. ugent.be This transformation significantly alters the geometry of the molecule, moving from a flat structure to a three-dimensional one, which has profound implications for its biological activity and further derivatization.

Commonly employed conditions for such reductions are summarized in the table below.

Starting MaterialReagent/CatalystProductReference
Furo[3,4-d]pyrimidine-2,4-dionesH₂, Pd/C5,7-Dihydrofuro[3,4-d]pyrimidine-2,4-diones ugent.be
Furo[3,4-d]pyrimidine-2,4-dionesH₂, Raney NickelTetrahydrofuro[3,4-d]pyrimidine-2,4-diones ugent.be

Oxidation: Specific studies on the oxidation of the this compound or its parent furo[3,4-d]pyrimidine system are not extensively documented in the literature. However, based on general heterocyclic chemistry, the electron-rich furan ring would be the most probable site of oxidative cleavage, particularly with strong oxidizing agents like potassium permanganate (B83412) or ozone. The hydrazine moiety is also susceptible to oxidation, which can lead to the formation of a diazene (B1210634) or, under harsher conditions, cleavage of the nitrogen-nitrogen bond. The specific outcomes would be highly dependent on the choice of oxidant and the reaction conditions.

Multi-Component Reaction (MCR) Frameworks Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic efficiency. While no MCRs explicitly utilizing this compound have been reported, its structure suggests it would be an excellent candidate for such transformations. The hydrazine group, being a potent bis-nucleophile, is a common participant in MCRs, particularly for the synthesis of new heterocyclic rings like pyrazoles.

A hypothetical MCR framework could involve the reaction of this compound with a 1,3-dielectrophile and another component. For example, a three-component condensation with a β-ketoester and an aldehyde could lead to the formation of a novel, fused polycyclic system. In this scenario, the hydrazine would react to form a new five-membered pyrazolone (B3327878) ring, further functionalized based on the aldehyde component.

The table below outlines a potential MCR design incorporating the target compound.

Component 1Component 2Component 3Potential Product Core Structure
This compoundAldehyde (R-CHO)β-KetoesterPyrazolo[4',3':4,5]furo[3,4-d]pyrimidine derivative
This compoundIsothiocyanateAldehydeThiazolo[2',3':3,4]pyrazolo[4,5-b]furo[3,4-d]pyrimidine

This approach would leverage the inherent reactivity of the hydrazine moiety to rapidly build molecular complexity, attaching new, functionalized heterocyclic rings to the core furo[3,4-d]pyrimidine scaffold.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound presents significant challenges and opportunities regarding selectivity, stemming from the multiple reactive sites within the molecule.

Regioselectivity

The molecule possesses several distinct nucleophilic and electrophilic centers, leading to potential regioselectivity issues in derivatization reactions.

Hydrazine Moiety : The hydrazine group contains two nitrogen atoms (α and β, relative to the pyrimidine ring) that are both nucleophilic. Reactions with unsymmetrical electrophiles, such as acyl chlorides or isocyanates, could result in substitution at either nitrogen, leading to a mixture of regioisomers. The outcome is typically governed by a combination of electronic effects (the α-nitrogen is influenced by the electron-withdrawing pyrimidine ring) and steric hindrance.

Pyrimidine Ring Nitrogens : The pyrimidine ring itself contains two nitrogen atoms (N-1 and N-3). These sites are potential targets for alkylation or other electrophilic attack, although their reactivity is modulated by the fused furan ring.

Furan Ring : The furan ring is susceptible to electrophilic aromatic substitution, with the positions adjacent to the oxygen atom being the most activated.

The table below summarizes the key reactive sites and the factors influencing regioselective derivatization.

Reactive SiteType of ReactionInfluencing Factors
Hydrazine NαNucleophilic substitutionElectronic deactivation by pyrimidine ring, sterics
Hydrazine NβNucleophilic substitutionHigher intrinsic nucleophilicity, sterics
Pyrimidine N-1 / N-3Alkylation, Electrophilic attackSteric accessibility, electronic nature of substituents
Furan C-5 / C-7Electrophilic substitutionActivating effect of furan oxygen

Careful selection of reaction conditions, including solvent, temperature, and the nature of the electrophile or nucleophile, is crucial to control the regiochemical outcome of these reactions.

Stereoselectivity

Stereoselectivity becomes a critical consideration when reactions on the furo[3,4-d]pyrimidine core create new chiral centers. A prime example is the reduction of the furan ring, as mentioned in section 3.2.3.

The catalytic hydrogenation of the furan ring in the furo[3,4-d]pyrimidine system converts two sp²-hybridized carbons (C-5 and C-7) into sp³-hybridized chiral centers. This process can lead to the formation of two diastereomers: the syn isomer, where the hydrogens add to the same face of the ring, and the anti isomer, where they add to opposite faces. The stereochemical outcome is highly dependent on the catalyst used and how the substrate adsorbs to the catalyst surface. For instance, heterogeneous catalysts like Palladium on carbon (Pd/C) often favor syn-addition. The synthesis of enantiomerically pure furo[3,4-d]pyrimidinones has been reported, underscoring the importance of stereochemical control in this class of compounds. nih.govresearchgate.net

The potential stereoisomers resulting from the reduction of the furan ring are detailed below.

ReactionChiral Centers CreatedPotential DiastereomersFactors Influencing Selectivity
Hydrogenation of the furan ringC-5 and C-7syn and antiCatalyst type (e.g., Pd/C, Raney Ni), solvent, pressure

Further derivatization of the saturated tetrahydrofuro[3,4-d]pyrimidine core would then proceed within a defined three-dimensional framework, where the existing stereochemistry would direct the approach of incoming reagents, influencing the stereochemical outcome of subsequent reactions.

Structural Elucidation and Conformational Analysis of Furo 3,4 D Pyrimidine Derivatives

Application of Spectroscopic Techniques for Structural Assignment

The definitive structural assignment of furo[3,4-d]pyrimidine (B15215042) derivatives is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

In the case of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to furo[3,4-d]pyrimidines, ¹H and ¹³C NMR spectroscopy have been instrumental in their characterization. nih.gov For instance, the ¹H NMR spectra of such compounds typically reveal characteristic signals for the protons on the pyrimidine (B1678525) and the fused heterocyclic ring. The chemical shifts, splitting patterns, and coupling constants of these signals are vital for determining the substitution pattern on the ring system. For a compound like {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine, one would expect to observe distinct signals for the hydrazine (B178648) protons, the aromatic proton on the pyrimidine ring, and the methylene protons of the furo moiety.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the identification of carbons in the fused ring system, as well as any substituent groups. For example, in a series of novel pyrazolo[3,4-d]pyrimidines, characteristic signals in the aromatic region of the ¹³C NMR spectrum, along with the signal for the carbonyl group carbon, were crucial for confirming the proposed structures. nih.gov

Mass spectrometry is another indispensable tool for determining the molecular weight and elemental composition of furo[3,4-d]pyrimidine derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable clues about the structure of the molecule.

The following interactive table summarizes the expected spectroscopic data for a representative furo[3,4-d]pyrimidine derivative based on analogous structures found in the literature.

Technique Expected Observations Information Gained
¹H NMRSignals for aromatic, methylene, and hydrazine protons with specific chemical shifts and coupling patterns.Proton environment and connectivity.
¹³C NMRResonances for carbons in the fused heterocyclic core and any substituents.Carbon skeleton and functional groups.
IR SpectroscopyCharacteristic absorption bands for N-H, C-H, C=N, and C-O stretching vibrations.Presence of key functional groups.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight; characteristic fragmentation patterns.Molecular weight and structural fragments.

X-ray Crystallographic Studies for Solid-State Conformation

Studies on related fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and furo[2,3-d]pyrimidines, have demonstrated the power of X-ray crystallography in elucidating their solid-state structures. nih.govmdpi.comnih.gov For example, the crystal structure of a 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivative revealed that the pyrazolopyrimidine unit is nearly planar. mdpi.com In another study on 2,4-diaminofuro[2,3-d]pyrimidines, X-ray crystal structures confirmed the predicted binding modes of different isomers to dihydrofolate reductase. nih.gov

For this compound, an X-ray crystallographic analysis would be expected to reveal a largely planar furo[3,4-d]pyrimidine ring system. The geometry of the hydrazine substituent and its orientation relative to the heterocyclic core would also be precisely determined. Furthermore, the analysis would shed light on the intermolecular interactions, such as hydrogen bonding involving the hydrazine group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing.

The interactive table below presents hypothetical, yet representative, crystallographic data for a furo[3,4-d]pyrimidine derivative, based on published data for analogous compounds. mdpi.com

Parameter Hypothetical Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Bond Length (C-N in pyrimidine)1.32 - 1.38 ÅIndicates the degree of double bond character.
Bond Angle (N-C-N in pyrimidine)115 - 120°Reflects the geometry of the pyrimidine ring.
Dihedral Angle (between furo and pyrimidine rings)< 5°Indicates the planarity of the fused ring system.

Conformational Dynamics and Stereochemical Aspects in Solution

The conformation of a molecule in solution can differ from its solid-state structure, and it is often the solution-phase conformation that is relevant to its biological activity. Spectroscopic techniques, particularly advanced NMR methods, and computational modeling are employed to study the conformational dynamics and stereochemical aspects of furo[3,4-d]pyrimidine derivatives in solution.

For flexible molecules, such as those with rotatable bonds or non-planar ring systems, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing insights into the preferred conformation in solution. For this compound, such studies could reveal the rotational preferences around the C-N bond connecting the hydrazine group to the pyrimidine ring.

Tautomerism is another important conformational aspect for many heterocyclic compounds. For this compound, the possibility of amino-imino tautomerism in the 2-hydrazinylpyrimidine moiety could be investigated using NMR spectroscopy by observing changes in chemical shifts with solvent or temperature.

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to explore the conformational landscape of molecules. mdpi.com These calculations can provide the relative energies of different conformers and the energy barriers for their interconversion, offering a deeper understanding of the molecule's dynamic behavior in solution. For instance, DFT calculations have been used to accurately model the geometrical parameters of newly synthesized pyrazolo[3,4-d]pyrimidines. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of heterocyclic compounds. These methods provide a detailed picture of electron distribution and energy levels within a molecule.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Fused Pyrimidine (B1678525) Derivatives (Note: Data is for illustrative purposes based on similar heterocyclic systems and not for the specific title compound)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Pyrazolo[3,4-d]pyrimidine Derivative A-6.25-1.894.36
Pyrazolo[3,4-d]pyrimidine Derivative B-5.98-1.554.43
Furo[2,3-d]pyrimidine (B11772683) Derivative C-6.50-2.104.40

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For the {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine molecule, the nitrogen atoms of the pyrimidine ring and the terminal amino group of the hydrazine (B178648) moiety are expected to be regions of high negative potential, making them likely sites for protonation and hydrogen bonding. Conversely, the hydrogen atoms of the hydrazine and the C-H groups will exhibit positive potential. Such analyses are crucial for understanding intermolecular interactions, including those with biological targets.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can illuminate the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides a theoretical foundation for understanding and optimizing synthetic pathways.

The synthesis of furo[3,4-d]pyrimidines and related heterocyclic systems often involves multi-step reaction sequences. Computational studies can model these pathways to determine the most energetically favorable route. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations have been used to compare different mechanistic routes, identifying the one with the lower activation energy as the more probable pathway. doi.org Similar approaches can be applied to elucidate the synthetic pathways to this compound, providing valuable insights for synthetic chemists.

The hydrazine moiety in this compound is a key functional group for further derivatization, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities. Computational studies can be employed to model the energetic profiles of these derivatization reactions, such as condensations with aldehydes and ketones to form hydrazones. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of these reactions can be predicted, aiding in the design of efficient synthetic strategies.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

The furo[3,4-d]pyrimidine (B15215042) scaffold is a common motif in molecules designed to target a variety of proteins, particularly kinases. Numerous studies have reported the molecular docking of furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives into the ATP-binding sites of kinases such as EGFR, VEGFR-2, and CDK2. doi.orgnih.gov These studies reveal that the fused pyrimidine core often forms key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for inhibitory activity.

For this compound and its derivatives, the hydrazine group offers an additional point for interaction, capable of acting as both a hydrogen bond donor and acceptor. Docking studies can predict how this group and other substituents on the furo[3,4-d]pyrimidine core can be oriented within a protein's active site to maximize binding affinity.

Table 2: Representative Molecular Docking Scores of Analogous Fused Pyrimidine Derivatives Against Kinase Targets (Note: Data is for illustrative purposes based on similar heterocyclic systems and not for the specific title compound. Lower docking scores indicate a higher predicted binding affinity.)

CompoundTarget ProteinDocking Score (kcal/mol)Key Interactions
Furo[2,3-d]pyrimidine Derivative 1EGFR-6.08H-bond with hinge region
Furo[2,3-d]pyrimidine Derivative 2VEGFR-2-8.17H-bond with Cys919
Pyrazolo[3,4-d]pyrimidine Derivative 3CDK2-14.10H-bond with Leu83
Pyrido[3,4-d]pyrimidine (B3350098) Derivative 4Mps1-8.50H-bond with Gly605

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for predicting the biological activity of a compound based on its molecular structure. For this compound, these methods can elucidate how structural modifications to the furo[3,4-d]pyrimidine core or the hydrazine substituent would likely affect its interaction with a biological target.

Detailed research findings from related pyrimidine derivatives demonstrate the utility of these computational approaches. For instance, studies on novel pyrimidine-5-carbonitrile derivatives have successfully used SAR to identify key structural features for potent VEGFR-2 inhibition. nih.gov These analyses revealed that the type and position of substituents on the pyrimidine ring significantly influence activity. nih.gov Similarly, for spiro pyrrolo[3,4-d]pyrimidine derivatives, in silico methods combined with experimental assays have established a clear relationship between their structure and anti-inflammatory activity, highlighting the importance of specific conformations and substituent effects. rsc.orgnih.gov

For this compound, a hypothetical SAR study could involve the following computational steps:

Molecular Docking: This technique would predict the binding orientation and affinity of the compound and its virtual derivatives within the active site of a specific protein target. For example, in studies of pyrazolo[3,4-d]pyrimidine derivatives, molecular docking has been instrumental in understanding their interactions with enzymes like DNA topoisomerase and CDK2. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogues of this compound with varying substituents, QSAR models can be built. These models correlate physicochemical properties (descriptors) with biological activity. For pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have successfully predicted the inhibitory activity against specific kinases. rsc.org

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been applied to various fused pyrimidine systems to guide the design of new potent compounds. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions predicted by docking. nih.govnih.gov Such simulations have been crucial in validating the binding patterns of furo[2,3-d]pyrimidine derivatives. nih.govrsc.org

The following interactive table illustrates a hypothetical SAR analysis for virtual derivatives of this compound, based on methodologies applied to similar heterocyclic systems.

DerivativeR-Group on HydrazinePredicted Binding Affinity (kcal/mol)Key Interaction
1 -H-6.5Hydrogen bond with Asp86
2 -CH₃-6.8Hydrogen bond with Asp86, hydrophobic interaction with Leu23
3 -C₆H₅-7.5Pi-pi stacking with Phe145, hydrogen bond with Asp86
4 -C(O)CH₃-7.2Additional hydrogen bond with Ser88

Note: The data in this table is illustrative and based on methodologies from studies on related compounds. It does not represent experimentally verified results for this compound.

Spectroscopic Property Simulations and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules. These simulations provide valuable data that can aid in the structural elucidation and characterization of newly synthesized compounds by comparing theoretical spectra with experimental results.

For this compound, DFT calculations could be employed to simulate various types of spectra:

NMR Spectroscopy: Calculations of ¹H and ¹³C NMR chemical shifts are standard practice. The accuracy of these predictions is often enhanced by using specific basis sets and considering solvent effects. In studies of novel pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have been shown to reproduce experimental bond lengths and angles with high correlation, and simulated NMR spectra have been crucial for structural confirmation. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the characteristic absorption bands for functional groups, such as the N-H stretches of the hydrazine group and the C=N vibrations within the pyrimidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption maxima in the UV-Vis spectrum. This can provide insights into the electronic structure of the furo[3,4-d]pyrimidine chromophore.

The validation of these computational predictions is achieved by direct comparison with experimental data obtained from synthesized samples. A strong correlation between the simulated and experimental spectra provides confidence in the assigned structure of the molecule.

The table below presents a hypothetical comparison of simulated and experimental spectroscopic data for this compound, based on findings for structurally related heterocycles. mdpi.comnih.gov

Spectroscopic DataSimulated Value (DFT B3LYP/6-311G)Experimental Value
¹H NMR (δ, ppm)
Pyrimidine-H8.158.10
Furan-CH₂4.854.82
Hydrazine-NH₂5.505.45
¹³C NMR (δ, ppm)
Pyrimidine-C (C=N)160.5160.1
Furan-C (C-O)105.2104.9
IR (ν, cm⁻¹)
N-H Stretch3350, 32803345, 3275
C=N Stretch16251620

Note: The data in this table is for illustrative purposes, demonstrating the expected correlation between simulated and experimental values based on published studies of similar compounds.

Molecular Interactions and Bioactivity Exploration Non Clinical Context

In Vitro and Cellular-Level Investigations of Biological Effects

The biological potential of furopyrimidine scaffolds and their analogs is often evaluated through a variety of in vitro assays to determine their effects on cells and microorganisms.

Assessment of Antiproliferative and Cytotoxic Potential in Cellular Models

The furo[2,3-d]pyrimidine (B11772683) scaffold, an isomer of the title compound's core, has been a subject of interest in oncology research. A series of diverse furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines have been synthesized and screened for their antitumor effects against various human cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and Bel-7402 (liver cancer). tandfonline.com One particular derivative, compound 4a, demonstrated significant antitumor activity against the HepG2 cell line with a half-maximal inhibitory concentration (IC50) of 0.70 μM. tandfonline.com

Furthermore, novel chalcone (B49325) derivatives based on the furo[2,3-d]pyrimidine core have shown potent anti-proliferative activity. rsc.org Specifically, halogenated chalcones 5d and 5e displayed broad-spectrum activity against a panel of 59 cancer cell lines, with mean GI50 (50% growth inhibition) values of 2.41 μM and 1.23 μM, respectively. rsc.org These compounds were particularly effective against the MCF-7 breast cancer cell line and also showed pronounced cytotoxicity against the doxorubicin-resistant MCF-7-ADR cell line. rsc.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against human lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7) cancer cell lines, with some compounds showing potent activity and inducing apoptosis. ingentaconnect.com

Table 1: Antiproliferative and Cytotoxic Activity of Furo[2,3-d]pyrimidine Analogs

Compound Cancer Cell Line Activity Metric Value (µM) Reference
4a HepG2 IC50 0.70 tandfonline.com
5d NCI 59-cell panel Mean GI50 2.41 rsc.org
5e NCI 59-cell panel Mean GI50 1.23 rsc.org
5d MCF-7-ADR IC50 1.20 ± 0.21 rsc.org
5e MCF-7-ADR IC50 1.90 ± 0.32 rsc.org
10a PC3 IC50 0.19 ingentaconnect.com
10b MCF-7 IC50 1.66 ingentaconnect.com
9e A549 IC50 4.55 ingentaconnect.com

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial properties of the specific furo[3,4-d]pyrimidine (B15215042) core are not extensively documented. However, the broader class of pyrimidine (B1678525) derivatives has been widely investigated for such activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been tested against Staphylococcus aureus and Escherichia coli, with several compounds identified as having bacteriostatic activity. nih.gov Other studies on pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines have reported activity against S. aureus and the fungus Candida albicans. researchgate.net For example, compounds 4c and 7c from one study showed activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 78 µg/mL. researchgate.net Additionally, furochromone derivatives, which possess a furan (B31954) ring fused to a chromone (B188151) (a benzopyranone), have demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Activity Evaluation in Cellular Assays

Derivatives of dihydrofuro[3,4-d]pyrimidine have emerged as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In cellular assays, these compounds have demonstrated exceptional potency against a wide range of HIV-1 strains, including those with mutations that confer resistance to existing drugs. nih.gov For example, compounds 13c2 and 13c4 were highly effective against various single-mutation HIV-1 strains with half-maximal effective concentration (EC50) values ranging from 0.9 to 8.4 nM. nih.gov Another study highlighted compounds 14b and 16c, which also showed superior potency against a panel of resistant HIV-1 strains, with EC50 values in the low nanomolar range. nih.gov These findings underscore the potential of the furo[3,4-d]pyrimidine scaffold in the development of new antiviral agents. nih.govnih.gov

Table 2: Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against HIV-1 Strains

Compound HIV-1 Strain(s) Activity Metric Value (nM) Reference
13c2 Single NNRTI-resistant mutants EC50 0.9–8.4 nih.gov
13c4 Single NNRTI-resistant mutants EC50 0.9–8.4 nih.gov
14b Panel of resistant strains EC50 5.79–28.3 nih.gov
16c Panel of resistant strains EC50 2.85–18.0 nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Integrases)

The furopyrimidine scaffold is a bioisostere of purine (B94841) and is thus well-suited to interact with the ATP-binding site of protein kinases, which are critical regulators of cellular processes. Derivatives of furo[2,3-d]pyrimidine have been evaluated as inhibitors of several kinases. One study identified a series of these compounds as inhibitors of Akt1 kinase, with compound 3a showing the most potent activity with an IC50 value of 24 μM. psu.edu More recently, furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of PI3K/AKT, with compound 10b showing potent inhibition of PI3Kα, PI3Kβ, and AKT with IC50 values of 0.175, 0.071, and 0.411 μM, respectively. rsc.org

The related pyrazolo[3,4-d]pyrimidine scaffold is particularly well-known for its kinase inhibitory activity. rsc.orgnih.gov Derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Src kinase, and Dihydrofolate Reductase (DHFR). nih.govnih.govnih.gov For example, one study reported pyrazolo[3,4-d]pyrimidine derivatives with significant inhibitory activity against EGFR tyrosine kinase, with IC50 values as low as 0.034 μM. nih.gov

Table 3: Enzyme Inhibitory Activity of Furopyrimidine and Pyrazolopyrimidine Analogs

Compound Class Target Enzyme Compound Activity Metric Value (µM) Reference
Furo[2,3-d]pyrimidine Akt1 Kinase 3a IC50 24 psu.edu
Furo[2,3-d]pyrimidine PI3Kα 10b IC50 0.175 rsc.org
Furo[2,3-d]pyrimidine PI3Kβ 10b IC50 0.071 rsc.org
Furo[2,3-d]pyrimidine AKT 10b IC50 0.411 rsc.org
Pyrazolo[3,4-d]pyrimidine EGFR Tyrosine Kinase 16 IC50 0.034 nih.gov
Pyrazolo[3,4-d]pyrimidine Src Kinase SI-83 IC50 12 nih.gov
Pyrazolo[3,4-d]pyrimidine DHFR 7e IC50 1.83 nih.gov

Characterization of Molecular Mechanisms Underlying Bioactivity

Understanding how these compounds interact with their molecular targets is crucial for explaining their biological effects.

Receptor Binding Affinity and Ligand-Target Specificity

While specific receptor binding data for furo[3,4-d]pyrimidines is scarce, studies on analogous heterocyclic systems provide valuable insights. A series of 4-acylaminopyrazolo[3,4-d]pyrimidines were evaluated for their binding affinity to the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in various CNS-related functions. nih.gov These compounds were assessed in a primary σ1R binding assay using [3H]-(+)-pentazocine as the radioligand, with several derivatives showing high affinity with Ki values in the low nanomolar range. nih.gov

In another example, derivatives of the isomeric pyrazolo[4,3-d]pyrimidine scaffold were identified as highly potent and selective antagonists for the human A3 adenosine (B11128) receptor (hA3 AR). researchgate.net One compound, a 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine, exhibited exceptional binding affinity with a Ki value of 0.027 nM, making it one of the most potent hA3 antagonists reported. researchgate.net Molecular docking studies suggested that the high affinity was due to specific interactions within the receptor's binding pocket. researchgate.net Similarly, molecular docking of a potent furo[2,3-d]pyrimidine derivative (4a) predicted a possible binding mode with its potential target, receptor tyrosine kinase, helping to elucidate the mechanism of its anticancer action. tandfonline.com

Modulation of Cellular Pathways and Signaling Networks

There is currently no available research data detailing the effects of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine on specific cellular pathways or signaling networks. Future research in this area would be necessary to elucidate any potential modulatory activity. Such studies would typically involve cell-based assays to screen for effects on pathways commonly implicated in disease, such as those involving cell proliferation, apoptosis, and inflammation.

Investigation of Interactions with Biological Macromolecules

No studies have been published that investigate the direct interactions of this compound with biological macromolecules such as proteins, enzymes, or nucleic acids. Therefore, there is no data on binding affinities, inhibition constants, or the structural basis of any potential interactions. Elucidating these interactions would require techniques such as in vitro enzymatic assays, biophysical methods like surface plasmon resonance, and structural biology approaches like X-ray crystallography or NMR spectroscopy.

Structure Activity Relationship Sar Studies of 5h,7h Furo 3,4 D Pyrimidin 2 Yl Hydrazine Analogues

Systematic Modifications of the Hydrazine (B178648) Substituents and their Impact on Biological Activity

The hydrazine moiety at the 2-position of the furo[3,4-d]pyrimidine (B15215042) ring system serves as a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents. The nature of these substituents can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to target proteins, solubility, and metabolic stability.

Systematic modifications often begin with the synthesis of a library of analogues bearing different functional groups on the terminal nitrogen of the hydrazine. For instance, acylation of the hydrazine can yield a series of hydrazides with varying alkyl or aryl substituents. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can modulate the basicity of the hydrazine nitrogen and its ability to form hydrogen bonds, which are often crucial for target engagement.

The following table illustrates potential modifications to the hydrazine group and their predicted impact on biological activity based on general principles of medicinal chemistry:

Modification Type Example Substituent (R) Potential Impact on Biological Activity
Acylation (-NH-NH-CO-R)Methyl, Phenyl, Substituted PhenylCan introduce additional hydrogen bond donors/acceptors; alters electronics and lipophilicity.
Sulfonylation (-NH-NH-SO2-R)Tolyl, NaphthylIntroduces a strongly electron-withdrawing group, potentially altering binding modes and improving metabolic stability.
Hydrazone Formation (-NH-N=CH-R)Aryl, HeteroarylIncreases molecular size and rigidity; introduces potential for π-π stacking interactions.
N-Alkylation/Arylation (-NH-NR-R')Alkyl, Aryl groupsModifies basicity and steric hindrance around the hydrazine linkage.

Detailed SAR studies would involve synthesizing these derivatives and evaluating their activity in relevant biological assays. For example, in the context of kinase inhibition, the hydrazine moiety and its substituents could interact with the hinge region of the kinase, a common binding motif for this class of inhibitors.

Positional and Electronic Effects of Substituents on the Furo[3,4-d]pyrimidine Ring System

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) at various positions on the pyrimidine (B1678525) or furan (B31954) ring can alter the electron density of the heterocyclic system. These changes can influence the strength of hydrogen bonds and other non-covalent interactions with a target protein. A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidines highlighted a subtle interplay between the electronic nature of substituents and reactivity, which can be extrapolated to understand binding interactions. csu.edu.au

The following table summarizes the potential effects of substituents at different positions of the furo[3,4-d]pyrimidine ring:

Position of Substitution Example Substituent Potential Influence on Bioactivity
C4Amino, AlkoxyCan act as a hydrogen bond donor or acceptor, influencing binding to the target.
C5, C7 (on the furan ring)Alkyl, ArylCan modulate lipophilicity and steric interactions within the binding pocket.
Pyrimidine Ring NitrogenAlkylationMay alter the planarity and electronic properties of the ring system.

Conformational Analysis and its Correlation with Observed Bioactivity

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its biological target. Conformational analysis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine analogues is therefore essential for understanding their SAR.

The furo[3,4-d]pyrimidine core is a relatively rigid scaffold, but the substituents, particularly the hydrazine side chain, can possess significant conformational flexibility. The rotation around the C-N and N-N bonds of the hydrazine linker can lead to different spatial arrangements of the substituents. Computational chemistry techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to identify the low-energy conformations of these molecules.

A study on a bioactive pyrazolo[3,4-d]pyrimidine, a related heterocyclic system, revealed the existence of two conformational polymorphs. mdpi.com These different conformations were a result of different molecular packing in the crystal lattice, highlighting that subtle changes in the environment can influence the preferred conformation. mdpi.com The study demonstrated that different conformations can lead to distinct patterns of supramolecular interactions, which can be correlated with differences in physicochemical properties and, by extension, biological activity. mdpi.com

The correlation between a specific conformation and high bioactivity can provide valuable insights for the design of new analogues. For example, if a particular "active conformation" is identified, medicinal chemists can design more rigid analogues that are pre-organized in this conformation, potentially leading to an increase in binding affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds and to gain insights into the key molecular properties that govern their potency.

For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient), molar refractivity.

Topological descriptors: Connectivity indices, shape indices.

These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., IC50 or EC50) as the dependent variable. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build QSAR models. A recent study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors successfully employed MLR and artificial neural networks to build a robust QSAR model for predicting inhibitory potency. nih.gov

Once a predictive QSAR model is established, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Ligand efficiency (LE) is a useful metric in drug discovery that assesses the binding energy of a ligand on a per-atom basis. It is calculated as the binding energy (proportional to pIC50 or pKi) divided by the number of non-hydrogen atoms. LE helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates. By analyzing the LE of a series of this compound analogues, researchers can identify which structural modifications lead to the most efficient binding interactions.

Another related metric is Lipophilic Ligand Efficiency (LLE) , which relates potency to lipophilicity (LogP). It helps in designing compounds with a better balance of potency and physicochemical properties, which is crucial for good oral bioavailability and a favorable safety profile.

The application of QSAR and ligand efficiency metrics can significantly streamline the drug discovery process for this class of compounds by providing a rational basis for the design of new and improved analogues.

Emerging Applications and Research Utility

Role as Versatile Synthons for Advanced Heterocyclic Scaffolds

The chemical architecture of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine, featuring a reactive hydrazine (B178648) group appended to a fused heterocyclic core, makes it an exceptionally versatile synthon for the synthesis of more complex molecular frameworks. Hydrazine and its derivatives are well-established precursors in heterocyclic chemistry, capable of undergoing a variety of cyclocondensation reactions with carbonyl compounds, diketones, and other electrophilic reagents.

This reactivity allows for the construction of novel fused-ring systems where the furopyrimidine core is annulated with other heterocyclic rings such as pyrazoles, triazoles, and pyrimidines. For instance, the reaction of hydrazine derivatives with diketones is a classical method for pyrazole (B372694) synthesis. semanticscholar.orgnih.gov Similarly, reactions with isothiocyanates can lead to the formation of triazole-fused systems. semanticscholar.org

The utility of related hydrazine-bearing heterocycles as synthons is well-documented. Hydrazinolysis of precursor molecules is a key step in creating versatile carbohydrazide intermediates, which can then be used to build other heterocyclic systems. researchgate.net For example, N-(4-(4-Chlorophenyl)-6-hydrazineyl-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide has been employed as a starting material to synthesize various tri-heterocyclic compounds. semanticscholar.org The synthesis of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of naturally occurring purines, often involves hydrazine intermediates. nih.govnih.gov These fused systems are of significant interest due to their wide range of pharmacological activities. researchgate.netbeilstein-journals.org

The this compound molecule serves as a valuable scaffold for creating libraries of diverse compounds for screening in drug discovery and other applications. The ability to readily modify the hydrazine group allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

Potential in Functional Materials Science (e.g., Fluorescent Probes, Optical Applications)

Pyrimidine (B1678525) derivatives are increasingly recognized for their potential in the development of functional materials, particularly as optical sensors and fluorescent probes. researchgate.net The inherent electronic properties of the pyrimidine ring, combined with its capacity for hydrogen bonding and coordination with metal ions, make it an excellent recognition unit in chemosensors. researchgate.net

The development of fluorescent probes is crucial for visualizing biological processes within cells and tissues. youtube.comrsc.org Furo[2,3-d]pyrimidine (B11772683) derivatives have been investigated as "naked-eye sensors" for metal ions like aluminum, exhibiting observable color changes in their presence. researchgate.net Furthermore, pyrimidine-based fluorescent organic nanoparticles (FONPs) have been successfully developed for the selective detection of bacteria such as Pseudomonas aeruginosa. rsc.org

The general strategy often involves linking the heterocyclic core to a fluorophore. For example, pyrimidine has been successfully attached to BODIPY, a well-known fluorescent dye, to create bifunctional probes that can be used for precise cancer cell imaging while also possessing anti-tumor activity. nih.gov The furopyrimidine scaffold of this compound provides a rigid platform that can be functionalized to create novel dyes and probes. The hydrazine group can be used to link the furopyrimidine unit to other chromophores or to molecules that target specific analytes, thereby creating highly selective and sensitive probes for a range of applications in diagnostics and materials science.

Exploratory Applications in Agrochemical Research (e.g., Herbicides, Pesticides)

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals due to its high efficacy and broad spectrum of biological activities. nih.gov Derivatives of pyrimidine have been extensively commercialized as insecticides, fungicides, and herbicides. ekb.egthepharmajournal.com The exploration of furopyrimidine derivatives, including this compound, represents a promising avenue for the discovery of new agrochemical agents with potentially novel modes of action to combat growing resistance issues. nih.govnih.gov

Herbicidal Activity: Numerous studies have demonstrated the potent herbicidal activity of pyrimidine derivatives. researchgate.netthepharmajournal.com These compounds often act by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS), which is crucial for amino acid synthesis in plants but absent in mammals. researchgate.netnih.gov For example, certain pyrimidine thiourea (B124793) derivatives have shown significant inhibition of root growth in weeds like Digitaria adscendens and Amaranthus retroflexus. nih.gov Pyrido[2,3-d]pyrimidine compounds have also exhibited good herbicidal activity, particularly against monocotyledonous plants. mdpi.com

Herbicidal Activity of Selected Pyrimidine Derivatives

Compound TypeTarget WeedActivity NotedReference
Pyrimidine Thiourea Derivative (4d)Brassica napus L.81.5% inhibition of root growth at 100 mg/L nih.gov
Pyrimidine Thiourea Derivative (4f)Digitaria adscendens81% inhibition of root growth at 100 mg/L nih.gov
Pyrido[2,3-d]pyrimidine Derivative (2o)Agrostis stolonifera (Bentgrass)Activity comparable to commercial herbicides clomazone and flumioxazin mdpi.com

Pesticidal Activity: Pyrimidine derivatives have also been developed as effective insecticides and fungicides. nih.govresearchgate.net Their mechanisms of action can be diverse, including the inhibition of enzymes like acetylcholinesterase (AChE) or acting as insect growth regulators. ekb.egnih.gov Novel pyrimidin-4-amine derivatives have shown broad-spectrum insecticidal activity against pests such as Mythimna separata and fungicidal activity against pathogens like Pseudoperonospora cubensis. nih.gov Some diamide compounds incorporating pyrazole moieties have demonstrated good insecticidal effects against Aphis craccivora and Plutella xylostella. mdpi.com The furopyrimidine core of this compound offers a promising starting point for synthesizing new candidates for crop protection.

Insecticidal Activity of Selected Pyrimidine Derivatives

Compound TypeTarget PestActivity Noted (LC50/EC50)Reference
Pyrimidin-4-amine Derivative (U7)Mythimna separataLC50: 3.57 mg/L nih.gov
Pyrimidin-4-amine Derivative (U7)Pseudoperonospora cubensisEC50: 24.94 mg/L nih.gov
Pyrimidine Derivative (4d)Aedes aegypti70% mortality at 2 µg/mL nih.gov

Development as Chemical Probes for Fundamental Biological Research

Chemical probes are small molecules with high potency and selectivity for a specific biological target, making them invaluable tools for dissecting complex biological processes and validating new drug targets. pageplace.defebs.org The furopyrimidine scaffold has emerged as a privileged structure in the design of inhibitors for various protein families, particularly kinases, which play central roles in cell signaling and disease.

Derivatives of furan (B31954) and furopyrimidine have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govacs.org Some of these compounds have shown inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to the approved drug sorafenib. nih.gov Similarly, furopyrimidine compounds have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, another critical target in oncology. nih.gov

The compound this compound can serve as a foundational molecule for developing such probes. The hydrazine group provides a convenient attachment point for linker groups or reporter tags (like biotin or a fluorophore) without significantly altering the core's interaction with the target protein. This allows for the creation of affinity-based probes for target identification or fluorescent probes to visualize enzyme activity in living cells. Furthermore, the discovery of novel furopyrimidine compounds as inhibitors of phosphatidylinositol-4-kinase (PI4K) highlights their potential in developing probes and therapeutic leads for infectious diseases like malaria. acs.org The broad biological activities demonstrated by hydrazone derivatives, which can be easily synthesized from hydrazines, further underscore the potential of this compound class in biological research. nih.govresearchgate.net

Future Research Directions and Methodological Advancements

Innovations in Sustainable and Efficient Synthetic Strategies

The synthesis of complex heterocyclic compounds like furo[3,4-d]pyrimidine (B15215042) derivatives has traditionally relied on multi-step processes that can be time-consuming and environmentally burdensome. Future research is increasingly focused on developing sustainable and efficient synthetic pathways. researchgate.net This involves a shift towards methodologies that prioritize waste prevention, high atom economy, and the use of innocuous solvents. researchgate.net

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing the formation of byproducts.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient and aligns with the principles of green chemistry. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, enhancing safety and scalability while often improving yields and purity.

Novel Catalysis: The development of new catalysts, including metal-organic frameworks (MOFs) and biocatalysts, can facilitate reactions under milder conditions with greater selectivity, reducing energy consumption and waste. researchgate.net

Synthetic StrategyTraditional ApproachFuture Sustainable ApproachKey Advantages
Heating MethodConventional oil bath reflux (hours)Microwave irradiation (minutes)Reduced reaction time, energy efficiency, higher yields
Reaction AssemblyStepwise addition and purificationOne-pot multicomponent reactionsIncreased efficiency, reduced waste, atom economy. researchgate.net
Solvent UsageOften requires harsh or toxic organic solventsUse of green solvents (e.g., water, ionic liquids) or solvent-free conditionsReduced environmental impact and improved safety
CatalysisStoichiometric reagents, harsh acids/basesReusable catalysts (e.g., solid-supported, MOFs)Catalyst recycling, milder reaction conditions. researchgate.net

Advanced Computational Design and Virtual Screening for Targeted Properties

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and rapid screening of new molecular entities before their physical synthesis. For derivatives of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine, these in silico methods can predict biological activity, optimize physicochemical properties, and identify the most promising candidates for development.

Future computational efforts will likely focus on:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): These models are used to correlate the three-dimensional structure of molecules with their biological activity, providing insights for designing more potent compounds. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. dovepress.com For furo[3,4-d]pyrimidine derivatives, this can identify key interactions necessary for inhibitory activity and guide modifications to enhance binding affinity. dovepress.commdpi.com

Virtual Screening: Large digital libraries of compounds derived from the furo[3,4-d]pyrimidine scaffold can be rapidly screened against various biological targets to identify potential "hits". nih.govnih.gov

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of compounds are crucial for early-stage identification of candidates with favorable drug-like properties. nih.gov

Computational MethodApplication to Furo[3,4-d]pyrimidine DerivativesAnticipated Outcome
Molecular DockingPredicting binding modes and affinities to targets like kinases (e.g., PI3K, AKT, VEGFR-2). rsc.orgnih.govnih.govPrioritization of compounds with high predicted potency; structure-based design of new analogs.
3D-QSAR AnalysisDeveloping predictive models based on existing activity data for furo[3,4-d]pyrimidine analogs. rsc.orgIdentification of key structural features (hydrophobic, donor fields) that influence biological activity. rsc.org
Virtual ScreeningScreening large virtual libraries of hydrazine (B178648) derivatives against various protein targets. nih.govnih.govRapid identification of novel hit compounds for diverse therapeutic areas.
Molecular Dynamics SimulationSimulating the dynamic behavior of the ligand-protein complex to assess binding stability. rsc.orgnih.govValidation of docking results and deeper understanding of the binding mechanism.

Identification and Exploration of Novel Biological Targets and Pathways

While furo[3,4-d]pyrimidine and related scaffolds like pyrazolopyrimidines have been investigated for their effects on known targets such as protein kinases (e.g., PI3K, AKT, VEGFR-2) and dihydrofolate reductase (DHFR), a significant area for future research lies in identifying entirely new biological targets and pathways. rsc.orgnih.govresearchgate.netnih.gov The structural uniqueness of derivatives synthesized from this compound may allow them to interact with targets that have not been previously considered for this class of compounds.

Future exploratory approaches include:

Phenotypic Screening: Testing new derivatives in cell-based assays without a preconceived target can reveal unexpected biological activities, which can then be investigated to identify the molecular mechanism.

Chemoproteomics: This technique uses chemical probes derived from the furo[3,4-d]pyrimidine scaffold to identify binding partners within the entire proteome of a cell, uncovering novel targets.

Bioisosteric Replacement: Strategically replacing parts of the furo[3,4-d]pyrimidine nucleus with other chemical groups (bioisosteres) can alter the target profile of the molecule, potentially leading to activity against new classes of enzymes or receptors. researchgate.netnih.gov For instance, the pyrazole (B372694) ring is a common bioisosteric replacement used in drug design. researchgate.net

Integration with High-Throughput Screening (HTS) Methodologies for Rapid Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries against specific biological targets. nih.gov The this compound synthon is an ideal starting point for creating a focused chemical library. Its reactive hydrazine group can be readily derivatized to produce a large number of diverse analogs.

Future directions in this area involve:

Library Design: Creating compound libraries with high diversity and drug-like properties to maximize the chances of finding active "hits". thermofisher.com

Assay Development: Developing robust and miniaturized assays (e.g., in 384-well or 1536-well formats) suitable for HTS that can accurately measure the effect of compounds on a chosen biological target. mdpi.com

Hit-to-Lead Optimization: Once initial hits are identified through HTS, a focused medicinal chemistry effort is required to systematically modify the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.

Development of Prodrug Strategies for Enhanced Molecular Delivery (Theoretical)

A significant challenge in drug development is ensuring that an active compound can reach its biological target in the body effectively. Prodrug strategies involve chemically modifying a drug into an inactive form that, after administration, is converted into the active parent drug through metabolic processes. researchgate.net This approach can overcome issues such as poor solubility, instability, or an inability to cross cell membranes. researchgate.net

For furo[3,4-d]pyrimidine derivatives, several theoretical prodrug strategies could be explored:

Improving Solubility: The furo[3,4-d]pyrimidine core could be attached to a highly soluble promoiety, such as a phosphate (B84403) or amino acid group, via a cleavable linker. This would enhance aqueous solubility for administration, with the promoiety being cleaved by endogenous enzymes (e.g., phosphatases or peptidases) to release the active drug.

Targeted Delivery: A prodrug could be designed to be activated only at the desired site of action. For example, in cancer therapy, a prodrug could be engineered to be selectively cleaved by enzymes that are overexpressed in tumor tissues. nih.gov

Modifying the Hydrazine Moiety: The terminal nitrogen of the hydrazine group could be acylated or otherwise masked with a cleavable group. This could protect the reactive hydrazine from premature metabolism and improve its pharmacokinetic profile, releasing the active hydrazine derivative at the target site.

The development of such strategies remains a theoretical but highly promising avenue for future research, potentially transforming potent but poorly-behaved furo[3,4-d]pyrimidine derivatives into viable clinical candidates.

Q & A

Q. What are the optimal synthetic routes for preparing {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine?

The compound is synthesized via cyclocondensation reactions using hydrazine hydrate in ethanol under reflux. Ethyl carboxylate intermediates react with hydrazine hydrate (1.5–2.0 equivalents) in ethanol at 78°C for 12 hours, yielding high-purity products. Solvent choice is critical: ethanol minimizes side reactions due to its polarity and boiling point . Substituents on the pyrimidine core may require adjusted stoichiometry or reaction times .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify NH hydrazine signals (δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 617 for C₃₃H₂₅BrN₆S derivatives) .
  • Elemental analysis : Validates C/H/N/S ratios (±0.3% tolerance) .

Q. How does solvent choice impact synthesis efficiency?

Ethanol is preferred over higher alcohols (e.g., propanol) due to its lower steric hindrance and ability to stabilize intermediates. Methanol may accelerate reactions but often reduces yields by 10–15% due to incomplete cyclization .

Q. What are common intermediates in its synthesis?

Ethyl carboxylate derivatives (e.g., 2-R-5-oxo-5H-6-ethylcarboxylate) are key precursors. These react with hydrazine to form carbohydrazide intermediates, which undergo cyclization to yield the target compound .

Q. How do substituents influence reactivity?

Electron-withdrawing groups (e.g., nitro, chloro) on the pyrimidine core accelerate cyclization by enhancing electrophilicity at the reaction site. Conversely, electron-donating groups (e.g., methyl) require longer reflux times (14–16 hours) .

Advanced Research Questions

Q. What role does the Dimroth rearrangement play in structural isomerism?

The Dimroth rearrangement converts kinetic N1-substituted isomers to thermodynamically stable N2-substituted derivatives. This occurs under reflux in ethanol with catalytic hydrazine, evidenced by shifts in ¹H NMR signals (disappearance of vinylic protons at δ 7.2–7.5 ppm). Kinetic studies using HPLC show complete rearrangement within 6–8 hours at 60°C .

Q. How can contradictory yields in hydrazine-mediated cyclizations be resolved?

Yield discrepancies often stem from solvent purity or substituent electronic effects. Using anhydrous ethanol with molecular sieves (4Å) improves yields by 15–20%. Design of Experiments (DoE) methodologies optimize temperature (70–80°C) and hydrazine:substrate ratios (1.8–2.2). HRMS is critical to rule out co-eluting impurities .

Q. What computational tools validate crystallographic data for this compound?

SHELX programs (e.g., SHELXL, SHELXS) refine X-ray diffraction data, resolving bond-length discrepancies (e.g., C-N bonds ±0.01 Å). High-resolution datasets (≤1.0 Å) are analyzed using Olex2 for thermal ellipsoid modeling and hydrogen-bond validation .

Q. How do alternative hydrazine derivatives (e.g., phenylhydrazine) modify product selectivity?

Phenylhydrazine introduces aryl groups at the hydrazine moiety, forming derivatives like pyrazolo[3,4-d]pyrimidin-4-ones. Reaction pathways are tracked via FT-IR (disappearance of carbonyl peaks at 1700–1750 cm⁻¹) and LC-MS to confirm regioselectivity .

Q. What strategies improve stability during storage?

Lyophilization under argon prevents hydrolysis of the hydrazine moiety. DSC analysis reveals decomposition onset at 180–190°C, guiding storage at −20°C in amber vials with desiccants .

Data Contradiction and Methodological Analysis

Q. Why do some studies report failed syntheses under identical conditions?

Regioisomeric byproducts (e.g., pyridazinones vs. hydroxypyridazines) may form due to trace moisture or competing reaction pathways. Reductive amination side reactions are suppressed by using anhydrous hydrazine and inert atmospheres .

Q. How does X-ray crystallography resolve ambiguities in NMR assignments?

Crystallographic data clarify tautomeric equilibria (e.g., keto-enol forms) by providing unambiguous bond-length measurements. For example, N–N bond lengths of 1.35–1.38 Å confirm hydrazine tautomerism over imine forms .

Q. What kinetic models explain temperature-dependent rearrangement rates?

Arrhenius plots (ln k vs. 1/T) derived from HPLC kinetic studies reveal activation energies of ~85 kJ/mol for Dimroth rearrangements. Pseudo-first-order rate constants (k = 0.12–0.15 h⁻¹ at 60°C) guide scalable syntheses .

Experimental Design Recommendations

Q. How to design a scalable synthesis protocol?

  • Step 1 : Optimize hydrazine:substrate ratio via DoE (1.8–2.2 equivalents).
  • Step 2 : Use ethanol with 4Å molecular sieves to control moisture.
  • Step 3 : Monitor reaction progress via inline FT-IR for real-time carbonyl peak tracking.
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Q. What safety protocols are critical for handling hydrazine derivatives?

  • Use fume hoods and PPE (nitrile gloves, face shields).
  • Neutralize waste with 10% HCl before disposal.
  • Monitor airborne hydrazine levels (<10 ppb) using OSHA-compliant sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.